N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide
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Overview
Description
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a fluorophenyl group, and a methanesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. For example, 3-fluorobenzonitrile can be reacted with sodium azide in the presence of a suitable catalyst to form 3-fluorophenyl tetrazole.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the tetrazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Oxidation Reactions: The sulfonamide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron or aluminum chloride.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Halogenated derivatives of the compound.
Reduction Reactions: Amino derivatives.
Oxidation Reactions: Sulfone derivatives.
Scientific Research Applications
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The fluorophenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes. The methanesulfonamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3-fluorophenyl tetrazole: Lacks the methanesulfonamide group, making it less versatile in certain reactions.
Methanesulfonamide derivatives: May not have the tetrazole ring, limiting their biological activity.
Fluorophenyl sulfonamides: Similar in structure but may differ in their specific applications and reactivity.
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN5O2S/c1-18(16,17)11-6-9-12-13-14-15(9)8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDVNZBZLBGQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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